molecular formula C18H19N7O2S B10997591 N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10997591
M. Wt: 397.5 g/mol
InChI Key: WZZRZORKTAZTNE-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide, often referred to as Compound X , is a synthetic organic compound with a complex structure. Let’s break it down:

    Benzothiazole (BT): The compound contains a benzothiazole moiety, which is a bicyclic heterocyclic ring system.

    Pyrimidine Ring: The pyrimidine ring is another essential component, contributing to the overall structure.

Properties

Molecular Formula

C18H19N7O2S

Molecular Weight

397.5 g/mol

IUPAC Name

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C18H19N7O2S/c26-15(23-17-22-13-4-1-2-5-14(13)28-17)12-21-18(27)25-10-8-24(9-11-25)16-19-6-3-7-20-16/h1-7H,8-12H2,(H,21,27)(H,22,23,26)

InChI Key

WZZRZORKTAZTNE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCC(=O)NC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthesis:: Compound X can be synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated reactions. The reaction proceeds under relatively mild conditions, with dimethylformamide as the solvent. High yields (80–95%) are achievable .

Chemical Reactions Analysis

Compound X may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific transformation. Major products formed from these reactions need further investigation.

Scientific Research Applications

    Medicinal Chemistry: Exploration of its pharmacological properties, including antimicrobial and anticancer effects.

    Biological Studies: Investigating its interactions with cellular components.

    Industry: Possible use as a scaffold for drug development.

Mechanism of Action

The precise mechanism by which Compound X exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

Compound X’s uniqueness lies in its specific combination of the benzothiazole and pyrimidine moieties. Similar compounds include other benzothiazole derivatives, but none may match its exact structure and properties.

Biological Activity

N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C19H20N4O2SC_{19}H_{20}N_{4}O_{2}S with a molecular weight of approximately 372.46 g/mol. The structure includes a benzothiazole moiety, a piperazine ring, and a pyrimidine group, which are known for their pharmacological relevance.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various human cancer cell lines. For instance, a study found that derivatives containing the benzothiazole and piperazine moieties exhibited moderate to potent antiproliferative effects against breast (MCF7), colon (HCT116), and other cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications in the substituents significantly influenced the cytotoxicity profiles of these compounds .

Cell Line IC50 (µM) Activity Level
MCF712.5Moderate
HCT1168.0Potent
Caco215.0Moderate

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific kinases, particularly those involved in cancer signaling pathways. Inhibition studies demonstrated that it effectively interferes with the activity of TAO family kinases, which are implicated in cellular proliferation and survival pathways. The inhibition mechanism appears to involve competitive binding to the ATP-binding site of these kinases .

Antimicrobial Activity

Another significant aspect of this compound is its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • In Vitro Studies : A series of derivatives were synthesized and tested for their biological activities. The results showed that certain modifications led to enhanced potency against specific cancer cell lines while maintaining low toxicity in normal cells.
  • Molecular Docking Studies : Computational studies have provided insights into the binding affinities of this compound with target enzymes, revealing favorable interactions that support its potential as a therapeutic agent.

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